molecular formula C12H11NO5 B11193637 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 522-49-6

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11193637
CAS No.: 522-49-6
M. Wt: 249.22 g/mol
InChI Key: FNXGDPWXITYSJO-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is part of the quinoline family, which is known for its diverse biological activities and importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological activities and properties .

Scientific Research Applications

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

522-49-6

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

4,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-7-5-3-4-6-9(7)13-11(14)8(12(15)16)10(6)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

FNXGDPWXITYSJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)C(=O)O

Origin of Product

United States

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